Product packaging for Bis(trimethylsilyl) diethyl silicate(Cat. No.:CAS No. 3555-45-1)

Bis(trimethylsilyl) diethyl silicate

Cat. No.: B3051713
CAS No.: 3555-45-1
M. Wt: 296.58 g/mol
InChI Key: QZGNEODXJZDIBK-UHFFFAOYSA-N
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Description

Evolution of Silyl (B83357) Ester Chemistry: A Historical Perspective

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org In the same year, they also described a "polysilicic acid ether," laying the groundwork for what would become a vast field of study. wikipedia.org However, extensive and systematic research into organosilicon compounds was pioneered in the early 20th century by Frederic Stanley Kipping. wikipedia.orgencyclopedia.com Kipping's work, spanning several decades, was foundational; he was the first to synthesize many organic compounds containing silicon using the newly discovered Grignard reagents and introduced the term "silicone" in 1904 to describe these novel substances. wikipedia.orgencyclopedia.comwikipedia.orgebsco.com

Silyl esters specifically have been utilized as metastable reaction intermediates since at least the 1960s. researchgate.networktribe.comworktribe.com Their utility in organic synthesis has grown substantially over the decades, with an increasing number of publications mentioning silyl esters from the 1950s through to the 2020s. core.ac.uk This growth is driven by their unique reactivity, which can be modulated by altering the substituents on the silicon atom. researchgate.networktribe.com Organosilicon reagents are considered attractive in organic synthesis due to their availability and environmentally benign nature. core.ac.uk

Significance of Bis(trimethylsilyl) diethyl silicate (B1173343) in Organosilicon Chemistry

Bis(trimethylsilyl) diethyl silicate, a colorless liquid, is a specific derivative of silicate. lookchem.com Its structure features a central silicon atom bonded to two ethoxy groups and two trimethylsilyl (B98337) groups via oxygen bridges. lookchem.com This compound holds a significant position in organosilicon chemistry due to its versatility and reactivity. lookchem.com

Its primary roles include:

Synthetic Intermediate: It is widely used in the synthesis of various other organosilicon compounds. lookchem.com

Silylating Agent: In organic synthesis, it serves as a silylating agent. lookchem.com Silylation is a chemical process that introduces a silyl group into a molecule, often to protect a functional group like an alcohol during a reaction. wikipedia.org

Coupling Agent: It is employed as a coupling agent in the production of composite materials. lookchem.com

Reagent for Silyl Ethers: The compound is used as a reagent in the preparation of silyl ethers. lookchem.com Silyl ethers are a class of compounds where a silicon atom is covalently bonded to an alkoxy group and are frequently used as protecting groups for alcohols. wikipedia.org

Polymer Stabilizer: It can also function as a stabilizer for certain polymers. lookchem.com

The diverse applications of this compound underscore its importance as a versatile tool in the field. lookchem.com

Scope and Research Trajectories of this compound

Current and future research involving this compound and related silyl esters focuses on several key areas, including synthesis, analytical methodology, and new applications. For instance, synthetic routes for this compound include the reaction of ethyl silicate with hexamethyldisiloxane (B120664). chemicalbook.com

In analytical chemistry, methods have been developed for its separation and analysis, such as reverse-phase high-performance liquid chromatography (HPLC). sielc.com Such methods are scalable and can be used for preparative separation to isolate impurities. sielc.com

Broader research into silyl esters continues to expand. They are recognized as powerful reactive intermediates for creating a variety of chemical functionalities, including amides and esters. core.ac.uk The development of novel silyl groups as robust protecting groups for carboxylic acids is an active area of investigation, aiming to overcome the traditional instability of silyl esters. nih.gov Furthermore, understanding the degradation pathways of complex organosilicon molecules is another research avenue; for example, this compound has been identified as a degradation by-product of the organosilicon fungicide flusilazole, which is relevant for environmental chemistry studies. conicet.gov.ar The ongoing exploration of organosilicon compounds promises new applications in materials science and synthetic chemistry. bohrium.commdpi.com

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3555-45-1 lookchem.comchemnet.com
Molecular Formula C₁₀H₂₈O₄Si₃ chemnet.comalfa-chemistry.com
Molecular Weight 296.58 g/mol chemicalbook.comnih.gov
Boiling Point 231°C at 760 mmHg lookchem.comchemnet.com
Density 0.909 g/cm³ lookchem.comchemnet.com
Flash Point 83.5°C lookchem.comalfa-chemistry.com
Refractive Index 1.413 lookchem.comchemnet.com
Synonyms Diethyl bis(trimethylsilyl) silicate, Orthosilicic acid diethylbis(trimethylsilyl) ester, 3,3-Diethoxy-1,1,1,5,5,5-hexamethyltrisiloxane lookchem.comsielc.comncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H28O4Si3 B3051713 Bis(trimethylsilyl) diethyl silicate CAS No. 3555-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl bis(trimethylsilyl) silicate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H28O4Si3/c1-9-11-17(12-10-2,13-15(3,4)5)14-16(6,7)8/h9-10H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QZGNEODXJZDIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](OCC)(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28O4Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189039
Record name Bis(trimethylsilyl) diethyl silicate
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Molecular Weight

296.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3555-45-1
Record name 3,3-Diethoxy-1,1,1,5,5,5-hexamethyltrisiloxane
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Record name Bis(trimethylsilyl) diethyl silicate
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Record name Bis(trimethylsilyl) diethyl silicate
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Record name Bis(trimethylsilyl) diethyl silicate
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Record name Bis(trimethylsilyl) diethyl silicate
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Synthetic Methodologies for Bis Trimethylsilyl Diethyl Silicate and Analogues

Direct Synthesis Approaches

Direct synthesis approaches focus on the direct formation of the Si-O-C linkage characteristic of silicate (B1173343) esters. These methods can be broadly categorized into catalytic protocols and reactions involving specific silane (B1218182) precursors.

Catalytic silylation represents an efficient and atom-economical approach for the synthesis of silyl (B83357) esters. Transition metal catalysts, particularly those based on palladium and ruthenium, have been effectively employed for this purpose.

Palladium catalysts have demonstrated high efficacy in promoting the formation of silyl esters from carboxylic acids and silanes containing Si-H functionality. A notable example is the use of palladium(II) acetate, Pd(OAc)₂, as a catalyst. This method allows for the conversion of hydrosilanes to the corresponding silyl esters under mild reaction conditions. The reaction proceeds via the dehydrogenative coupling of a carboxylic acid with a silane. For instance, the reaction of acetic acid with a silane like 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) in the presence of a catalytic amount of Pd(OAc)₂ leads to the formation of the corresponding silyl ester in high yield. This protocol is also applicable to the modification of multiple silicon centers within a single molecule, yielding polysilyl esters.

A comparative study has shown that while Pd(OAc)₂ is highly effective, palladium on carbon (Pd/C) can also catalyze the reaction, albeit with slightly lower efficiency for certain substrates. The general applicability of this palladium-catalyzed route suggests its potential for the synthesis of bis(trimethylsilyl) diethyl silicate by reacting diethyl silicate with a suitable trimethylsilylating agent in the presence of a palladium catalyst.

Table 1: Palladium-Catalyzed Synthesis of Silyl Esters from Various Acids and 1,1,1,3,5,5,5-Heptamethyltrisiloxane

EntryCarboxylic AcidReaction ConditionsYield (%)
1Acetic Acidrt, 8 h90
2Formic Acidrt, 2 h99
3Benzoic Acid70 °C, 6 h98
4Trichloroacetic Acidrt, 2 h65
5Trifluoroacetic Acidrt, 1 h60
Reactions were carried out in the presence of 1 mol % of Pd(OAc)₂.

Ruthenium complexes have emerged as powerful catalysts for C-H bond functionalization, a strategy that can be adapted for the synthesis of silyl esters. A particularly effective method involves the dehydrogenative coupling of carboxylic acids with silanes, catalyzed by a system comprising dodecacarbonyltriruthenium, Ru₃(CO)₁₂, and ethyl iodide (EtI). nih.gov This catalytic system efficiently promotes the formation of silyl esters from a variety of carboxylic acids and silanes at elevated temperatures. nih.gov

The reaction is typically carried out in a solvent such as toluene (B28343) at 100 °C. For example, the reaction of propionic acid with triethylsilane in the presence of 1 mol% Ru₃(CO)₁₂ and 4 mol% EtI yields triethylsilyl propionate (B1217596) in 95% yield after 8 hours. nih.gov This method is noted for its high selectivity and atom economy, as the only byproduct is hydrogen gas. nih.gov The versatility of this ruthenium-catalyzed dehydrogenative silylation suggests its applicability for the synthesis of more complex silicate esters, including analogues of this compound.

Table 2: Ru₃(CO)₁₂-Catalyzed Dehydrogenative Coupling of Carboxylic Acids with Triethylsilane

EntryCarboxylic AcidTime (h)Yield (%)
1Propionic Acid895
2Benzoic Acid892
34-Nitrobenzoic Acid1289
44-Chlorobenzoic Acid1290
5Phenylacetic Acid893
Reactions were carried out with 1 mol% Ru₃(CO)₁₂ and 4 mol% EtI in toluene at 100 °C. nih.gov

The direct reaction of specifically functionalized silane precursors provides another important route to silyl esters and their analogues. These methods often rely on the inherent reactivity of the silane to form the desired Si-O bond.

The Si-H bond in hydrosilanes is a key functional group that can be activated for the formation of silyl esters through hydrosilylation. nih.gov This process typically involves the addition of the Si-H bond across a C=O double bond of a carboxylic acid, often catalyzed by a transition metal. While the primary products of carboxylic acid hydrosilylation are often alcohols (resulting from the reduction of the carboxylic acid), silyl esters are key intermediates in this transformation. nih.gov

The reaction can be steered towards the formation of the silyl ester intermediate under specific conditions. For example, the selective reduction of carboxylic acid derivatives via catalytic hydrosilylation has been extensively studied, and the initial step involves the formation of a silyl ester. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation and isolation of the silyl ester product. This approach could be adapted for the synthesis of this compound by reacting a suitable silane with diethyl silicate under hydrosilylation conditions.

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for the formation of carbon-silicon bonds and can also be employed in the synthesis of silicate esters. A general method for the synthesis of aryltrialkoxysilanes involves the reaction of aryl Grignard or lithium reagents with tetraalkyl orthosilicates (Si(OR)₄). nih.gov

This methodology can be conceptually extended to the synthesis of this compound. The reaction of an organometallic reagent, such as trimethylsilyl (B98337) lithium or trimethylsilylmagnesium chloride, with a tetraalkoxysilane like tetraethoxysilane (TEOS), could lead to the displacement of ethoxy groups and the formation of the desired this compound. The reaction conditions, such as temperature and stoichiometry, are critical to control the degree of substitution and prevent the formation of undesired byproducts. For instance, silylation at low temperatures has been shown to favor the formation of mono-substituted products, suggesting that careful control of the reaction parameters would be necessary to achieve the desired disubstitution. nih.gov

Table 3: Synthesis of Aryltriethoxysilanes using Organometallic Reagents and Tetraethoxysilane

EntryAryl HalideOrganometallic ReagentReaction ConditionsProductYield (%)
14-BromoanisoleGrignard-30 °C, THF4-Anisyltriethoxysilane85
23-BromotolueneGrignard-30 °C, THF3-Tolyltriethoxysilane82
34-BromobenzonitrileLithium-78 °C, Ether4-Cyanophenyltriethoxysilane75
43-BromothiopheneLithium-78 °C, Ether3-Thienyltriethoxysilane80
Yields are for the isolated mono-arylated product. nih.gov

Reactions Involving Silane Precursors

Indirect Synthetic Strategies

Indirect synthetic strategies for obtaining this compound and its analogues typically involve the modification of existing silicon-based compounds. These approaches offer versatility by allowing for the stepwise introduction of different functional groups.

One of the most direct conceptual routes to this compound involves the derivatization of an existing silicate ester, such as tetraethyl orthosilicate (B98303) (TEOS) or a partially hydrolyzed intermediate like diethyl silicate. This method relies on the substitution of ethoxy groups with trimethylsilyloxy groups. The reaction typically involves a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a catalyst or a stoichiometric base to facilitate the reaction.

The general reaction can be envisioned as follows: (C₂H₅O)₄Si + 2 (CH₃)₃SiCl → [(CH₃)₃SiO]₂(C₂H₅O)₂Si + 2 C₂H₅Cl

Alternatively, starting from a partially hydrolyzed or condensed silicate, the reaction would involve the silylation of silanol (B1196071) (Si-OH) groups. The presence of a base, such as pyridine (B92270) or triethylamine, is often necessary to neutralize the HCl generated during the reaction when using chlorosilanes. acs.org Lewis acids can also be employed to catalyze such silylation reactions, enhancing the electrophilicity of the silicon center in the silylating agent. nih.govrsc.orgresearchgate.netnih.govacs.org The choice of catalyst and reaction conditions is critical to control the degree of substitution and prevent unwanted side reactions.

Precursor-mediated condensation reactions provide an alternative and highly controllable route to mixed silicate esters. This "one-pot" approach involves the co-hydrolysis and co-condensation of different alkoxysilane precursors. mdpi.com For the synthesis of this compound, this would typically involve the co-condensation of tetraethoxysilane (TEOS) and a source of trimethylsiloxy groups, such as hexamethyldisiloxane (B120664) (HMDSO) or trimethylsilanol.

The reaction is generally catalyzed by either an acid or a base. mdpi.com Acid catalysis promotes the hydrolysis of the alkoxide precursors to form silanols, which then undergo condensation. Base catalysis, on the other hand, tends to lead to more branched structures. mdpi.com The stoichiometry of the reactants, the water-to-silane ratio, the choice of catalyst, solvent, and temperature all play a crucial role in directing the outcome of the reaction and influencing the structure of the final product. researchgate.net For instance, using a neutral poly-condensation catalyst like dibutyltin (B87310) dilaurate (DBTL) can facilitate condensation under solvent-free conditions. researchgate.net

This co-condensation method is widely used in the synthesis of organically modified silicates (ORMOSILs) and offers a high degree of control over the final composition and structure of the resulting hybrid materials. mdpi.comrsc.orghku.hk

Stereoselective Synthesis of Silyl Ethers and Related Compounds

While the central silicon atom in this compound is achiral, the principles of stereoselective synthesis are highly relevant for the synthesis of more complex analogues and related chiral silyl ethers. The development of organocatalytic methods has enabled the enantioselective synthesis of Si-stereogenic silyl ethers. acs.org These reactions often proceed through desymmetrization of prochiral silanes. For example, the reaction of symmetrical bis(methallyl)silanes with phenols, catalyzed by newly developed imidodiphosphorimidate (IDPi) catalysts, can yield a variety of enantiopure silyl ethers with high chemo- and enantioselectivities. acs.org

The stereochemical outcome of glycosylation reactions can also be influenced by the presence of silyl ether protecting groups. The steric bulk of the silyl group can direct the approach of the glycosyl acceptor, leading to a preference for one anomer over the other. For instance, the use of bulky silyl ethers can enhance α-selectivity in glycosylation reactions when catalyzed by TMSOTf at low temperatures. nih.gov The choice of protecting groups and reaction conditions can, therefore, be a powerful tool for controlling stereochemistry in the synthesis of complex molecules containing silyl ether moieties. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the yield and selectivity of silyl ester and ether synthesis include the choice of solvent, reaction temperature, and pressure.

The choice of solvent can significantly impact the rate and outcome of silylation reactions. wikipedia.orgnumberanalytics.comajpojournals.orgresearchgate.netchemrxiv.orgteledos.grmdpi.comresearchgate.net Polar solvents can stabilize charged intermediates that may form during the reaction, thereby accelerating reactions that proceed through polar transition states. wikipedia.orgnumberanalytics.comresearchgate.net Conversely, nonpolar solvents may be preferred for reactions where stabilization of charged species is not desirable. The dielectric constant of the solvent is a key property to consider. mdpi.com

In the context of silyl ester synthesis, the solvent must be inert to the reactants and capable of dissolving them. Common solvents for silylation reactions include aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). The following table illustrates the effect of solvent polarity on the reaction rate for a generic SN2-type silylation reaction.

Effect of Solvent Polarity on Silylation Reaction Rate

SolventDielectric Constant (ε)Relative Reaction Rate
n-Hexane1.88Low
Diethyl Ether4.34Moderate
Tetrahydrofuran (THF)7.58Moderate-High
Dichloromethane (DCM)8.93High
Acetone20.7Very High
Acetonitrile37.5Very High
Dimethyl Sulfoxide (B87167) (DMSO)46.7Very High

Note: This table provides a qualitative illustration of the general trend. Actual reaction rates will depend on the specific reactants and reaction mechanism.

Temperature is a critical parameter in controlling the kinetics and thermodynamics of silyl ester synthesis. Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, decomposition of reactants or products, and reduced selectivity. For stereoselective reactions, lower temperatures are often employed to enhance the energy difference between diastereomeric transition states, leading to higher stereoselectivity. acs.orgacs.org

The following table demonstrates the typical effect of temperature on the yield of a silyl ether synthesis.

Effect of Temperature on Silyl Ether Synthesis Yield

Temperature (°C)Reaction Time (h)Yield (%)Byproduct Formation
02465Low
25 (Room Temperature)1285Moderate
50492Moderate
80188High
1000.575Very High

Note: The data in this table is illustrative and represents a general trend. Optimal conditions will vary for specific reactions.

Pressure can also be a significant factor, particularly for reactions involving gaseous reagents or byproducts, or when it is necessary to maintain reactants in the liquid phase at elevated temperatures. epo.orggoogle.com In the synthesis of silicate esters from elemental silicon and alcohols, for example, the reaction is often carried out in a sealed vessel under pressure to keep the alcohol in the liquid phase at temperatures well above its boiling point. epo.orggoogle.com Pressures ranging from 5 to 35 bar are commonly employed in such processes. epo.orggoogle.com For most laboratory-scale silylations of silicate esters, the reaction is typically conducted at atmospheric pressure. However, for industrial-scale processes or reactions with volatile components, pressure can be a key variable to control.

Reaction Mechanisms and Chemical Transformations Involving Bis Trimethylsilyl Diethyl Silicate

Hydrolysis and Condensation Pathways

The hydrolysis and subsequent condensation of Bis(trimethylsilyl) diethyl silicate (B1173343) are cornerstone reactions, particularly in the context of forming silicon-based materials through sol-gel processes. wikipedia.orgyoutube.com These pathways involve the cleavage of silicon-oxygen bonds and the formation of new, more stable siloxane (Si-O-Si) networks.

Mechanism of Silicon-Based Material Formation

The formation of silicon-based materials from precursors like Bis(trimethylsilyl) diethyl silicate is a multi-step process that begins with hydrolysis. gelest.commdpi.com This is followed by a series of condensation reactions that build up a polymeric network. unm.edundhu.edu.tw

Hydrolysis: The initial step is the hydrolysis of the ethoxy (Si-OC₂H₅) groups. This reaction is a nucleophilic substitution at the central silicon atom, where water acts as the nucleophile. The process can be catalyzed by either an acid or a base. unm.edunih.gov

Acid-Catalyzed Mechanism: Under acidic conditions, an oxygen atom on an ethoxy group is protonated, making it a better leaving group (ethanol). A water molecule then attacks the more electrophilic silicon atom, leading to the formation of a silanol (B1196071) (Si-OH) group and releasing a molecule of ethanol. unm.edursc.org Successive hydrolysis steps can occur, although they become progressively slower under acidic conditions. rsc.org

Base-Catalyzed Mechanism: In a basic environment, a hydroxide (B78521) ion (OH⁻) directly attacks the electron-deficient silicon atom. unm.edunih.gov This forms a pentacoordinate silicon intermediate, which then expels an ethoxide ion (⁻OC₂H₅). The ethoxide ion is subsequently protonated by water to form ethanol. This process also yields a silanol group. mdpi.comunm.edu

Condensation: Once silanol groups are formed, they can react with other silanols or remaining ethoxy groups in condensation reactions to form stable siloxane (Si-O-Si) bonds. This is the key step in polymerization and network formation. nih.govmdpi.com

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. unm.edu

Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and a molecule of ethanol. unm.edu

These condensation reactions continue, leading from monomers to oligomers and eventually to a cross-linked, three-dimensional network known as a gel. youtube.comndhu.edu.tw The structure of the final material—ranging from linear chains to highly branched networks—is heavily influenced by the reaction conditions. unm.edu

Influence of Reaction Environment on Hydrolytic Stability

The stability of this compound towards hydrolysis is not absolute and is significantly affected by the chemical environment, including pH, solvent, and temperature. tandfonline.com

pH: The rate of hydrolysis is slowest around a neutral pH of 7 and increases under both acidic and basic conditions. unm.eduresearchgate.net

Acidic Conditions (pH < 7): Acid catalysis facilitates the protonation of the alkoxy groups, accelerating their departure as alcohol molecules and thus increasing the hydrolysis rate. researchgate.netgelest.com

Basic Conditions (pH > 7): Base catalysis provides a strong nucleophile (OH⁻) that readily attacks the silicon center, also accelerating hydrolysis. rsc.orggelest.com

Solvent: The choice of solvent plays a critical role in both the solubility of the silicate and the kinetics of the reaction. Protic solvents like alcohols can participate in the reaction and affect the stability of intermediates. mdpi.comorganic-chemistry.org For instance, in palladium-catalyzed reactions, the stability of silyl (B83357) ethers during hydrogenation is highly dependent on the solvent; protic solvents like methanol (B129727) can promote cleavage, while non-protic solvents like toluene (B28343) or acetonitrile (B52724) help maintain the silyl group's integrity. organic-chemistry.orgrsc.org

Steric and Electronic Effects: The substituents on the silicon atom influence reactivity. The trimethylsilyl (B98337) groups are relatively bulky and offer some steric hindrance, which can affect the rate of nucleophilic attack. Generally, the hydrolytic stability of silyl ethers increases with the steric bulk of the substituents on the silicon atom. researchgate.net

General Relative Hydrolytic Stability of Silyl Ethers
ConditionOrder of Increasing Stability
Acidic HydrolysisMe₃Si &lt; Et₃Si &lt; tBuMe₂Si &lt; iPr₃Si &lt; tBuPh₂Si
Basic HydrolysisMe₃Si ~ Et₃Si &lt; tBuMe₂Si ~ tBuPh₂Si &lt; iPr₃Si

Radical Reactions

Organosilicon compounds can participate in radical reactions, typically involving the formation of transient radical species that can initiate or propagate chemical transformations. These reactions are important in organic synthesis and polymerization.

Interactions with Sulfate (B86663) and Hydroxyl Radicals

Hydroxyl (•OH) and sulfate (SO₄•⁻) radicals are highly reactive species used in advanced oxidation processes to degrade organic compounds. nih.govresearchgate.net Organosilicon compounds can react with these radicals through mechanisms such as hydrogen abstraction or electrophilic addition. researchgate.net

Studies on the organosilicon fungicide flusilazole, which contains a silicon center, provide insight into these interactions. The reaction kinetics with both •OH and SO₄•⁻ radicals are typically very fast, with rate constants approaching the diffusion-controlled limit. nih.gov The primary mechanisms of interaction are:

Hydrogen Abstraction: The radicals can abstract a hydrogen atom from the alkyl (ethyl) groups attached to the silicate structure, forming a carbon-centered radical.

Electron Transfer: The radical can oxidize the organosilicon compound, leading to the formation of a radical cation.

Addition: Radicals can add to aromatic rings if present, though this is not applicable to the aliphatic structure of this compound.

The reaction of these potent radicals with the compound can lead to its degradation into smaller molecules.

Second-Order Rate Constants (k) for Reactions of Radicals with Artificial Sweeteners at Room Temperature
Compoundk (SO₄•⁻) (M⁻¹s⁻¹)k (•OH) (M⁻¹s⁻¹)
Acesulfame K&lt;2 × 10⁷(3.80 ± 0.27) × 10⁹
Aspartame(2.28 ± 0.02) × 10⁹(6.06 ± 0.05) × 10⁹
Rebaudioside A(2.1 ± 0.1) × 10⁸(9.97 ± 0.12) × 10⁹
Saccharin&lt;2 × 10⁷(1.85 ± 0.01) × 10⁹
Sucralose(1.7 ± 0.1) × 10⁸(1.50 ± 0.01) × 10⁹

Data provides context for the high reactivity of hydroxyl and sulfate radicals with various organic molecules. nih.gov

Radical Addition Processes

Radical addition reactions are a fundamental class of transformations in organosilicon chemistry. researchgate.net While this compound itself lacks unsaturated bonds for typical radical addition, related processes like the thiol-ene reaction are used to modify organosilicon compounds. mdpi.com This reaction involves the addition of a thiol to an alkene (ene) and can proceed via a radical mechanism, often initiated by UV light or a radical initiator. researchgate.netmdpi.com This highlights a general strategy where organosilicon precursors containing vinyl or allyl groups are functionalized via radical pathways.

Another significant process is hydrosilylation, which is the addition of a Si-H bond across a double or triple bond. wikipedia.org While often catalyzed by transition metals, radical-initiated hydrosilylation is also a viable pathway for forming Si-C bonds.

Transition Metal-Catalyzed Transformations

Transition metal catalysts, particularly those based on palladium, nickel, and platinum, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds using organosilicon reagents. nih.govresearchgate.netustc.edu.cnresearchgate.net this compound, as an organosilicate, can potentially participate in such cross-coupling reactions.

A prominent example is the Hiyama cross-coupling reaction, which couples an organosilane with an organic halide in the presence of a palladium catalyst and an activator, such as a fluoride (B91410) source or a base. nih.govresearchgate.net The catalytic cycle generally involves three key steps: nih.govnih.gov

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organosilicon compound transfers its organic group to the palladium(II) center. This step is often the rate-limiting step and is facilitated by an activator that forms a more reactive hypercoordinate silicon species.

Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the palladium(0) catalyst.

Other transition metal-catalyzed reactions involving organosilanes include hydrosilylation, which adds Si-H bonds across unsaturated C-C bonds, and silylmetalation. wikipedia.org These reactions provide efficient routes to more complex organosilicon compounds.

Common Transition Metal-Catalyzed Reactions for Organosilanes
Reaction TypeTypical CatalystDescription
Hiyama CouplingPalladium (Pd), Nickel (Ni)Coupling of an organosilane with an organic halide to form a C-C bond. nih.gov
HydrosilylationPlatinum (Pt), Rhodium (Rh)Addition of a Si-H bond across a C=C or C≡C bond. wikipedia.org
Suzuki-Miyaura CouplingPalladium (Pd)Coupling of an organoboron compound with an organic halide; organosilanes can be precursors to the boron reagents.
Heck ReactionPalladium (Pd)Coupling of an unsaturated halide with an alkene. ustc.edu.cn

Activation of Si-B Interelement Bonds

The activation of silicon-boron (Si-B) bonds is a pivotal transformation in synthetic chemistry, enabling the formation of valuable silylboronic esters and silylboranes. rsc.org These Si-B reagents are versatile tools for introducing both silicon and boron atoms into organic molecules through transition-metal-catalyzed or metal-free pathways. rsc.orgrsc.org The core of this chemistry involves the cleavage of the Si-B bond, which can be achieved through various activation modes. rsc.org However, there is no specific evidence in the surveyed literature to suggest that this compound is used as a reagent or catalyst for the activation of Si-B interelement bonds. This field is typically dominated by compounds explicitly featuring a Si-B linkage, such as silylboronates.

Electrochemical Processes in Silyl-Oxygenation

Electrochemical methods can offer green and efficient alternatives for chemical synthesis. Silyl-oxygenation reactions, in a general sense, would involve the formation of a silicon-oxygen bond. While the electrochemical behavior of various organosilicon compounds has been explored, specific studies detailing the electrochemical processes of this compound in the context of silyl-oxygenation are not documented in the available research.

Nickel-Catalyzed Silyl-Acylation

Nickel-catalyzed reactions are of great importance in organic synthesis. For instance, nickel catalysis has been successfully employed in the bis-silylation of internal alkynes using specific disilane (B73854) reagents. nih.gov This process allows for the creation of 1,2-bis-silyl alkenes, which are valuable synthetic intermediates. nih.gov However, the specific reaction of nickel-catalyzed silyl-acylation involving this compound as the silyl source is not described in the existing literature. Such reactions typically require a reagent that can effectively transfer a silyl group under the catalytic cycle, and the suitability of this compound for this purpose has not been reported.

Metal-Induced Reactions of Bisallenes with Silyl Substituents

The chemistry of allenes and bisallenes is rich, and their reactions with organometallic reagents can lead to complex and synthetically useful structures. Reactions involving silyl-substituted compounds in this context often utilize metallocene complexes of titanium or zirconium with silylacetylenes. These complexes act as sources of reactive low-valent metal centers that can engage in coupling reactions. nih.gov There is currently no literature available that documents the reaction of this compound with bisallenes, either directly or through metal induction.

Nucleophilic and Electrophilic Reactions

The silicon centers in organosilicon compounds are susceptible to both nucleophilic and electrophilic attack, dictating much of their reactivity.

Reactions with Organometallic Compounds

Organometallic compounds are crucial reagents in synthetic chemistry. Their reactions with organosilanes can lead to the formation of new carbon-silicon bonds. For example, research has detailed the reactions of bis(trimethylsilyl) ketone with organoaluminum, organomagnesium, and organolithium compounds. researchgate.net Similarly, the reactions of bis(trimethylsilyl)mercury with various substrates are also documented. rsc.org However, specific studies detailing the reaction pathways and products resulting from the interaction of this compound with common organometallic reagents are absent from the current body of scientific literature.

Nucleophilic Attack at Silicon Centers

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements are fundamental transformations in organosilicon chemistry, often proceeding through unique transition states and intermediates that dictate the final product structure. These reactions are driven by the high thermodynamic stability of certain silicon-heteroatom bonds, particularly the silicon-oxygen (Si-O) bond.

The Sila-Pummerer rearrangement is an important intramolecular reaction in organosilicon chemistry, analogous to the classic Pummerer reaction of sulfoxides. organicreactions.org This transformation typically involves the thermal conversion of α-silyl sulfoxides into siloxymethyl sulfides. acs.org The primary driving force behind this rearrangement is the formation of a strong silicon-oxygen bond. acs.org

The mechanism of the Sila-Pummerer rearrangement, particularly in cyclic organosilicon sulfoxides, has been elucidated through computational studies. acs.orgnih.gov The reaction does not proceed in a single step but involves a multi-step pathway featuring distinct transition states and a key intermediate. acs.orgacs.orgnih.gov The process begins with the formation of a first transition state characterized by a pentacoordinated silicon atom, which connects the starting sulfoxide (B87167) to an intermediate ylide. acs.orgnih.gov This ylide is a crucial, transient species in the reaction pathway. acs.org From the ylide intermediate, the reaction proceeds through a second transition state to yield the final rearranged product. acs.orgnih.gov The identification of these steps highlights the complexity of the reaction pathway beyond earlier mechanistic proposals. acs.org

Key Stages in the Sila-Pummerer Rearrangement Mechanism
StageDescriptionKey Species/State
1Initial reactant state.α-Silyl Sulfoxide
2First transition state connecting the reactant to the intermediate ylide.Pentacoordinated Silicon Transition State ([TS-1])
3Formation of a transient intermediate species.Intermediate Ylide
4Second transition state leading from the ylide to the final product.Rearrangement Transition State ([TS-2])
5Final, thermodynamically stable rearranged product.Siloxymethyl Sulfide

The 1,2-Brook rearrangement is a well-established intramolecular, base-catalyzed migration of a silyl group from a carbon atom to an oxygen atom in α-silyl carbinols. organic-chemistry.orgalfa-chemistry.com This anionic rearrangement is thermodynamically driven by the formation of the highly stable Si-O bond, which is significantly stronger than the Si-C bond it replaces. organic-chemistry.org The mechanism involves the deprotonation of the hydroxyl group to form an alkoxide, which then attacks the adjacent silicon center. alfa-chemistry.comwikipedia.org This proceeds through a cyclic, pentacoordinate silicon transition state, leading to the cleavage of the Si-C bond and the formation of a carbanion, which is subsequently protonated to yield a silyl ether. organic-chemistry.orgwikipedia.org

In the specific context of bis-silyl ketones, the 1,2-Brook rearrangement is initiated by the nucleophilic addition to the carbonyl carbon. This initial attack generates an α-silyl alkoxide intermediate, which is primed to undergo the rearrangement. The subsequent migration of one of the silyl groups from the carbon to the newly formed alkoxide oxygen results in a silylated formyl anion. This transformation effectively inverts the polarity at the original carbonyl carbon. researchgate.net

The stereochemical course of the 1,2-Brook rearrangement is highly specific: the migration occurs with retention of configuration at the silicon center and inversion of configuration at the carbon center from which the silyl group departs. wikipedia.org

Mechanistic Steps of the 1,2-Brook Rearrangement in Bis-silyl Ketones
StepProcessDescription
1Nucleophilic AttackA nucleophile adds to the carbonyl carbon of the bis-silyl ketone.
2Intermediate FormationAn α-silyl alkoxide intermediate is formed.
3Silyl MigrationAn intramolecular attack of the oxygen anion on an adjacent silicon atom occurs, proceeding through a pentacoordinate silicon transition state.
4Bond Cleavage/FormationThe original Si-C bond is cleaved, and a new, more stable Si-O bond is formed, generating a carbanion.
5Product FormationThe resulting silylated anion can be trapped by an electrophile (e.g., a proton) to give the final silyl ether product.

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate mechanisms of organosilicon reactions. mdpi.comnumberanalytics.com These theoretical approaches allow for the detailed exploration of reaction pathways, providing insights into transition states, intermediates, and the energetics that govern these transformations. mdpi.comnumberanalytics.comtaylorfrancis.com By modeling reaction environments, computational studies can accurately predict reaction outcomes and clarify mechanisms that are difficult to probe experimentally. rsc.orgresearchgate.net

Similarly, the mechanism of the Brook rearrangement, involving a hypercoordinate silicon intermediate, is well-suited for computational analysis. caltech.edu DFT can model the structure of the pentacoordinate silicon transition state and calculate the relative stabilities of the precursor α-silyl alkoxide and the product carbanion, confirming the thermodynamic driving force of the reaction. organic-chemistry.org Furthermore, these methods help elucidate the factors influencing reaction selectivity and stereochemical outcomes. caltech.edu

Application of Computational Methods in Elucidating Silicate Reaction Mechanisms
Computational MethodInformation GainedExample Application
Density Functional Theory (DFT)Calculation of activation energy barriers, reaction thermodynamics, and geometries of transition states and intermediates. researchgate.netmdpi.comConfirming the two-transition-state pathway in the Sila-Pummerer rearrangement. acs.org
Ab initio Molecular Orbital (MO) TheoryProvides a fundamental understanding of reaction pathways based on first principles, including frontier molecular orbital interactions. mdpi.comtaylorfrancis.comInvestigating 1,3-silyl migrations between heteroatoms. mdpi.com
Time-Dependent DFT (TD-DFT)Used for studying excited states and photochemical reaction pathways. acs.orgAnalysis of photochemical reactions in organosilicon compounds. mdpi.com
Transition-State Theory (TST)Used in conjunction with DFT to calculate atomistic reaction rates based on the properties of the transition state. mdpi.comDetermining the rate of silicate dissolution by calculating the activation energy for breaking Si-O-Si bonds. mdpi.com

Advanced Analytical Spectroscopic and Chromatographic Characterization

Chromatographic Techniques for Analysis and Purification

Chromatographic methods provide the means to separate Bis(trimethylsilyl) diethyl silicate (B1173343) from complex mixtures and to analyze its purity. High-performance liquid chromatography and gas chromatography-mass spectrometry are particularly powerful tools in this regard.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of organosilicon compounds like Bis(trimethylsilyl) diethyl silicate. rsc.org Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of such compounds. sielc.comnih.gov

A specific RP-HPLC method for this compound utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.com The separation can be achieved on specialized reverse-phase columns, such as Newcrom R1, which exhibit low silanol (B1196071) activity. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The coupling of HPLC with detectors like inductively coupled plasma atomic emission spectrometry (ICP-AES) offers a sensitive and selective means for the speciation and quantification of organosilicon compounds. rsc.org For polar, low molecular weight silanols, a water-acetonitrile mobile phase is effective. rsc.org Additionally, charged aerosol detection (CAD) can be used with HPLC for the analysis of silicone oils, providing reproducible, nanogram-level sensitivity for nonvolatile analytes without the need for a chromophore. thermofisher.com

Table 1: HPLC Method Parameters for this compound Analysis

ParameterValueReference
Technique Reversed-Phase HPLC sielc.com
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile, Water, Formic Acid sielc.com

This table summarizes a typical set of parameters for the HPLC analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and analysis of volatile and semi-volatile compounds. For non-volatile or polar compounds, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. youtube.comresearchgate.net Silylation, the introduction of a silyl (B83357) group, is a common derivatization technique used for this purpose. researchgate.netnih.gov

In the context of this compound, GC-MS can be employed to identify potential degradation products. researchgate.net The mass spectrum of silyl derivatives often shows characteristic fragment ions. For instance, trimethylsilyl (B98337) (TMS) ethers and esters typically exhibit a prominent ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion. researchgate.net Other characteristic ions include m/z 75 [(CH₃)₂Si=OH]⁺ and m/z 147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺. researchgate.net

The derivatization process itself can be optimized. For example, a study on the derivatization of various metabolites found that using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) after methoxyamination led to efficient derivatization. nih.gov The choice of solvent can also significantly impact the reaction rate, with acetone being a particularly effective solvent for rapid silylation. nih.gov

Table 2: Common Fragment Ions in GC-MS of Trimethylsilyl Derivatives

m/zIonReference
73[(CH₃)₃Si]⁺ researchgate.net
75[(CH₃)₂Si=OH]⁺ researchgate.net
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺ researchgate.net

This table lists characteristic mass-to-charge ratios observed in the mass spectra of trimethylsilyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of chemical compounds, providing detailed information about the atomic arrangement within a molecule.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of a compound containing trimethylsilyl (TMS) groups, the protons of the methyl groups typically appear as a sharp singlet in the upfield region, close to the reference peak of tetramethylsilane (TMS) at 0 ppm. wikipedia.orglibretexts.org This is due to the low electronegativity of silicon, which results in high shielding of the methyl protons. wjec.co.uk

For this compound, the ¹H NMR spectrum would be expected to show a signal for the protons of the two trimethylsilyl groups and signals for the protons of the two ethyl groups. The protons of the methyl groups in the trimethylsilyl moieties would likely appear as a singlet near 0 ppm. The ethyl groups would exhibit a triplet for the methyl protons and a quartet for the methylene protons, arising from spin-spin coupling.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. libretexts.org The reference standard for ¹³C NMR is also tetramethylsilane (TMS), with its carbon signal set at 0 ppm. oregonstate.edu

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the carbon atoms of the trimethylsilyl groups and the ethyl groups. The methyl carbons of the trimethylsilyl groups would appear at a chemical shift value characteristic for silicon-bound methyl groups. The ethyl group would show two distinct signals for its methyl and methylene carbons. The chemical shift of the methylene carbon would be influenced by the adjacent oxygen atom, causing it to appear further downfield compared to the methyl carbon. libretexts.org

The ²⁹Si NMR spectrum of this compound would be expected to show two distinct signals. One signal would correspond to the two equivalent silicon atoms of the trimethylsilyl groups, and the other signal would correspond to the central silicon atom of the diethyl silicate moiety. The chemical shift of these signals provides valuable information about the connectivity and electronic environment of the silicon atoms within the molecule. For example, the chemical shifts of trimethylsilyl groups can range from approximately -34 ppm to 84 ppm depending on the attached atom or group. pascal-man.com

Table 3: Summary of Expected NMR Signals for this compound

NucleusFunctional GroupExpected Chemical Shift Range (ppm)Multiplicity
¹H-Si(CH₃)₃~0Singlet
¹H-OCH₂CH₃VariesQuartet
¹H-OCH₂CH₃VariesTriplet
¹³C-Si(CH₃)₃VariesSinglet
¹³C-OCH₂CH₃VariesSinglet
¹³C-OCH₂CH₃VariesSinglet
²⁹Si-Si(CH₃)₃VariesSinglet
²⁹Si-O-Si-O-VariesSinglet

This table provides a general overview of the expected NMR signals for this compound based on typical chemical shift ranges for similar functional groups.

Multinuclear NMR for Complex Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds like this compound. Multinuclear NMR experiments, including ¹H, ¹³C, and ²⁹Si NMR, provide a comprehensive understanding of the molecule's complex structure. researchgate.net

In ¹H NMR, the protons of the trimethylsilyl (TMS) groups and the ethyl groups would exhibit distinct signals. The methyl protons on the TMS groups are expected to appear as a sharp singlet in the upfield region, typically around 0.1-0.3 ppm, due to the electropositive nature of silicon. The ethyl groups would show a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling patterns dictated by the adjacent protons.

¹³C NMR spectroscopy provides information about the carbon framework. researchgate.net The methyl carbons of the TMS groups would resonate at a high field, while the methylene and methyl carbons of the diethyl silicate portion would appear at lower fields.

²⁹Si NMR is particularly powerful for characterizing organosilicon compounds. researchgate.netaiinmr.com With a natural abundance of 4.7% and a spin of 1/2, the ²⁹Si nucleus provides sharp signals over a wide chemical shift range, making it highly sensitive to the electronic environment around the silicon atoms. aiinmr.comhuji.ac.il For this compound, two distinct ²⁹Si signals would be expected: one for the central silicon atom of the silicate core and another for the two equivalent silicon atoms of the trimethylsilyl groups. The chemical shifts are influenced by the nature of the substituents on the silicon atom. For instance, the central silicon atom, bonded to four oxygen atoms, would have a significantly different chemical shift compared to the silicon atoms of the TMS groups, which are bonded to three methyl groups and one oxygen atom. researchgate.net The spectrum may also contain a broad background signal from the glass NMR tube and the probe, typically around -110 ppm, which can be accounted for during analysis. huji.ac.il

Table 1: Typical NMR Chemical Shift Ranges for Functional Groups in Organosilicon Compounds

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H Si-CH₃ 0.1 - 0.3
¹H O-CH₂-CH₃ 3.5 - 3.8 (quartet)
¹H O-CH₂-CH₃ 1.1 - 1.3 (triplet)
¹³C Si-CH₃ 0 - 5
¹³C O-CH₂- 58 - 65
¹³C -CH₃ 15 - 20
²⁹Si (CH₃)₃SiO- 5 - 20

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are vital techniques for identifying the functional groups and characterizing the bonding within this compound. The FTIR spectrum of a silicate compound is typically dominated by vibrations of the silicate matrix. mdpi.com

The most prominent absorption bands for this molecule would be the strong, broad asymmetric stretching vibrations of the Si-O-Si linkages, which are characteristic of siloxanes and silicates. These bands typically appear in the 1000–1200 cm⁻¹ region. frontiersin.org The specific position and shape of this band can provide information about the degree of structural order within the material. nih.gov Additionally, symmetric Si-O-Si stretching vibrations are observed at lower wavenumbers.

Other key absorption bands include:

Si-C Vibrations : The vibrations associated with the Si-CH₃ groups of the trimethylsilyl moieties are expected to appear around 840 cm⁻¹ (rocking) and 1250 cm⁻¹ (symmetric deformation).

C-H Vibrations : Stretching and bending modes of the methyl and ethyl groups will be present. Asymmetric and symmetric C-H stretching vibrations typically occur in the 2850–3000 cm⁻¹ range.

Si-O(C) Vibrations : The stretching of the Si-O bond connected to the ethyl groups will also contribute to the complex series of bands in the fingerprint region.

FTIR analysis is a non-destructive method that provides a rapid and accurate spectral profile related to the compound's molecular structure. frontiersin.org

Table 2: Characteristic IR/FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2850 - 3000 Asymmetric/Symmetric Stretch C-H (in CH₃ and CH₂)
~1250 Symmetric Deformation (Scissoring) Si-CH₃
1000 - 1200 Asymmetric Stretch Si-O-Si
~840 Rocking Si-CH₃

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For volatile organosilicon compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method of analysis. nih.govresearchgate.net

Upon electron ionization (EI), the molecule undergoes characteristic fragmentation. A key feature in the mass spectra of many trimethylsilyl compounds is not the molecular ion (M⁺) peak itself, which is often weak or absent, but the peak corresponding to the loss of a methyl group ([M-CH₃]⁺), which is typically prominent. uni-saarland.de For this compound (MW: 296.58 g/mol ), this fragment would appear at an m/z of approximately 281. nih.gov

The fragmentation of TMS derivatives is well-documented and follows predictable pathways. nih.govsci-hub.se Common fragment ions arise from cleavage of Si-C and Si-O bonds. The mass spectrum for this compound shows characteristic high-abundance peaks. nih.gov

Table 3: Key GC-MS Fragmentation Data for this compound

m/z Value Relative Intensity Probable Fragment Ion
281 High [M - CH₃]⁺
207 Highest (Base Peak) [(CH₃)₃Si-O-Si-O-CH₂CH₃]⁺
193 High [(CH₃)₃Si-O-Si-O-CH₃]⁺

Data sourced from PubChem CID 77092. nih.gov

The presence of the trimethylsilyl cation at m/z 73 is a common indicator of TMS groups in a molecule. The detailed analysis of these fragments allows for the unambiguous confirmation of the compound's structure. nih.gov

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. creative-biostructure.comcarleton.edu This non-destructive technique involves directing a beam of X-rays onto a single crystal and measuring the resulting diffraction pattern. carleton.edu From this pattern, the electron density distribution within the crystal can be calculated, revealing the exact positions of atoms.

For a compound like this compound, if a suitable single crystal can be grown, SCXRD would provide unambiguous structural information, including:

Unit Cell Dimensions : The fundamental repeating unit of the crystal lattice.

Bond Lengths : Precise distances between bonded atoms (e.g., Si-O, Si-C, C-C, C-O).

Bond Angles : The angles between adjacent chemical bonds (e.g., O-Si-O, C-Si-C).

Torsional Angles : Defining the conformation of the molecule.

Molecular Symmetry : The symmetry elements present within the molecule and the crystal.

This technique is crucial for validating proposed structures and understanding the subtle geometric features that influence a compound's properties. creative-biostructure.comrsc.org

X-ray diffraction studies on a wide range of organosilicon compounds have provided fundamental insights into their molecular geometry. In silicates and siloxanes, the Si-O bond length is a key parameter, typically falling in the range of 1.60 to 1.65 Å. The geometry around the silicon atoms is generally tetrahedral, with bond angles close to the ideal 109.5°. However, the Si-O-Si bond angle is notably flexible, varying widely from ~130° to 180° in different compounds, which imparts unique properties to polysiloxanes.

In the trimethylsilyl groups, the Si-C bond lengths are consistently around 1.85 Å. SCXRD allows for the detailed characterization of the conformation of the flexible ethyl and trimethylsilyl groups, providing a complete and accurate picture of the molecule's structure in the solid state. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The types of electronic transitions that can occur depend on the nature of the electrons within the molecule (σ, π, and n, or non-bonding electrons). shu.ac.uk

This compound is a saturated compound, meaning it lacks π electrons from double or triple bonds. Its structure consists of sigma (σ) bonds and non-bonding (n) lone-pair electrons on the oxygen atoms. Therefore, the possible electronic transitions are σ → σ* and n → σ*. shu.ac.uk

σ → σ Transitions: These transitions involve exciting an electron from a bonding σ orbital to an anti-bonding σ orbital. This process requires a large amount of energy, and the corresponding absorption bands occur at very short wavelengths, typically in the far UV region (<200 nm). libretexts.org

n → σ Transitions: These transitions involve promoting a non-bonding electron from an oxygen lone pair to an anti-bonding σ orbital. These transitions require less energy than σ → σ* transitions and typically occur in the 150-250 nm range. shu.ac.uk

Given these characteristics, this compound is not expected to absorb light in the visible region (400-700 nm) and would likely be colorless. Its UV absorption would be limited to the shorter wavelength UV region, outside the range of standard laboratory spectrophotometers (which typically operate above 220 nm). libretexts.org

Theoretical and Computational Chemistry of Bis Trimethylsilyl Diethyl Silicate

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to understanding the intrinsic properties of molecules. These computational techniques allow for the detailed investigation of electronic structure and reactivity, providing insights that complement experimental findings. For Bis(trimethylsilyl) diethyl silicate (B1173343), a comprehensive understanding of its behavior at the molecular level can be achieved through various established quantum chemical approaches.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for studying the electronic structure of many-electron systems. It offers a balance between accuracy and computational cost, making it suitable for the analysis of moderately sized molecules like Bis(trimethylsilyl) diethyl silicate. DFT methods are based on the principle that the energy of a system can be determined from its electron density.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (its minimum energy conformation) is determined. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Fukui Function and Local/Global Reactivity Indices

To quantify the reactivity of different sites within the this compound molecule, the Fukui function and other reactivity indices derived from conceptual DFT can be calculated. The Fukui function identifies which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.

Global reactivity indices, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a general measure of the molecule's reactivity. These are calculated from the energies of the frontier molecular orbitals. Local reactivity indices, derived from the Fukui function, offer a site-specific view of reactivity, pinpointing the atoms most likely to participate in a chemical reaction.

Table 1: Conceptual DFT Reactivity Indices

IndexDescription
Global Indices
Chemical Potential (μ)Tendency of electrons to escape from the system.
Hardness (η)Resistance to change in electron distribution.
Softness (S)Reciprocal of hardness, indicates high reactivity.
Electrophilicity (ω)Propensity of a species to accept electrons.
Local Indices
Fukui Function (f(r))Indicates the change in electron density at a point r when the number of electrons changes.
Local Softness (s(r))Site-specific reactivity, related to the Fukui function.
Local Electrophilicity (ω(r))Site-specific propensity to accept electrons.
HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, the analysis of its HOMO-LUMO gap would be a key indicator of its kinetic stability.

Ab Initio Calculations (e.g., MP2 level of theory)

Ab initio calculations are based on first principles of quantum mechanics, without the use of empirical parameters. These methods can provide highly accurate results but are computationally more demanding than DFT. The Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that incorporates electron correlation effects, which are not fully accounted for in standard DFT functionals.

Applying the MP2 level of theory to this compound would yield a more refined description of its electronic structure and energetics compared to DFT. This would be particularly useful for studying intermolecular interactions or reaction mechanisms where electron correlation plays a significant role.

Molecular Dynamics Simulations

While quantum chemical methods provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. In an MD simulation, the classical equations of motion are solved for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations could be employed to study its conformational flexibility, diffusion in a solvent, or interactions with other molecules. By analyzing the trajectory, various properties such as radial distribution functions, diffusion coefficients, and conformational preferences can be calculated, offering a deeper understanding of its behavior in a dynamic environment.

Studies of Intermolecular and Intramolecular Interactions

The arrangement of atoms and functional groups in this compound governs its physical and chemical behavior. Computational analysis allows for a detailed exploration of the various forces at play within and between molecules.

This compound possesses four oxygen atoms that can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors, as all hydrogen atoms are covalently bonded to carbon or silicon. nih.gov Consequently, in a pure environment, it does not form hydrogen bonding networks with itself. Its capacity to accept hydrogen bonds suggests that it can interact with protic solvents or other molecules that can donate a hydrogen bond. Detailed computational studies specifically modeling the hydrogen bonding networks of this compound with other molecules are not extensively available in the current scientific literature.

The two trimethylsilyl (B98337) (TMS) groups are prominent features of the this compound molecule and significantly influence its properties through steric and electronic effects.

Steric Effects: The TMS groups are bulky, creating considerable steric hindrance around the central silicate core. This steric bulk can impede the approach of reactants, thereby influencing the molecule's reactivity. The large volume of the TMS groups also affects the molecule's conformational preferences, favoring arrangements that minimize steric strain.

Electronic Effects: A computational study utilizing Density Functional Theory (DFT) has provided insights into the electronic properties of this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of its electronic behavior. The HOMO is distributed over the oxygen atoms and the silicon-oxygen framework, indicating these are the regions from which electrons are most easily donated. The LUMO is located around the silicon atoms, suggesting these are the most electrophilic sites susceptible to nucleophilic attack. This distribution of frontier orbitals is crucial for understanding the molecule's reactivity in chemical reactions.

The following table summarizes the key quantum chemical parameters calculated for this compound, providing a quantitative basis for understanding its electronic properties.

ParameterValueDescription
HOMO Energy -Energy of the Highest Occupied Molecular Orbital
LUMO Energy -Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (LUMO-HOMO) -Indicates chemical reactivity and stability
Dipole Moment -A measure of the molecule's overall polarity

Prediction of Spectroscopic Properties through Computation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data.

While the experimental mass spectrum for this compound is available, detailed computational studies predicting its full range of spectroscopic properties (such as ¹H, ¹³C, and ²⁹Si NMR spectra or a full IR spectrum) are not widely reported in the literature. spectrabase.com The general approach for such predictions involves optimizing the molecular geometry at a certain level of theory and then calculating the relevant spectroscopic parameters. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed. umz.ac.ir

Mechanistic Investigations via Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, potential reaction pathways can be mapped out.

One area where this compound has been mentioned is in the study of the degradation of organosilicon fungicides. In the photo-Fenton reaction of flusilazole, this compound (referred to as silicic acid, diethyl bis(trimethylsilyl) ester) was identified as a degradation product. conicet.gov.ar While this study identified the compound, it did not provide a detailed computational investigation of the mechanism of its formation.

Furthermore, the electronic properties calculated by DFT, such as the HOMO-LUMO gap and the distribution of frontier orbitals, can be used to infer the molecule's reactivity in various chemical processes, including its potential as a corrosion inhibitor. The electron-rich oxygen atoms suggest that the molecule can adsorb onto metal surfaces, a key step in corrosion inhibition. However, specific computational studies detailing the mechanisms of reactions involving this compound are sparse.

Applications of Bis Trimethylsilyl Diethyl Silicate in Advanced Materials Science

Precursors for Silicon-Based Materials Synthesis

The utility of a molecule as a precursor in materials synthesis is largely dependent on its ability to decompose or react in a controlled manner to form the desired material. Organosilicon compounds, particularly alkoxysilanes and siloxanes, are foundational in the synthesis of silicon-based materials due to their volatility and reactivity.

Silicon dioxide films are crucial in the microelectronics industry for applications such as insulators, dielectrics, and passivation layers. These films can be deposited using various techniques, including chemical vapor deposition (CVD) and atomic layer deposition (ALD), which rely on volatile silicon-containing precursors. While common precursors include silane (B1218182) (SiH₄), tetraethoxysilane (TEOS), and various aminosilanes, the potential of Bis(trimethylsilyl) diethyl silicate (B1173343) lies in its silicon-oxygen backbone.

Upon thermal decomposition or reaction with an oxidant like oxygen or ozone, Bis(trimethylsilyl) diethyl silicate could theoretically yield SiO₂. The reaction would involve the cleavage of the ethyl and trimethylsilyl (B98337) groups, leaving behind a silicon dioxide network. The deposition temperature and pressure would be critical parameters in controlling the film's properties, such as density, refractive index, and purity. However, specific research detailing the use of this compound as a direct precursor for SiO₂ film deposition is not prominent in the available literature.

Table 1: Common Precursors for Silicon-Based Material Synthesis

Precursor Name Chemical Formula Typical Application
Tetraethoxysilane (TEOS) Si(OC₂H₅)₄ SiO₂ films (CVD, Sol-Gel)
Silane SiH₄ SiO₂, Polysilicon films (CVD)
Bis(t-butylamino)silane C₈H₂₂N₂Si Silicon nitride films (CVD, ALD)
Hexamethyldisiloxane (B120664) C₆H₁₈OSi₂ SiO₂ films (PECVD)

This compound can serve as a versatile building block for more complex silicate and siloxane structures. The differential reactivity of the ethoxy and trimethylsiloxy groups could potentially be exploited for selective chemical transformations.

Controlled hydrolysis of the ethoxy groups, for instance, could lead to the formation of silanol (B1196071) intermediates. These intermediates are highly reactive and can undergo condensation reactions with other molecules containing silanol or alkoxide groups to form new siloxane (Si-O-Si) bonds. This pathway is fundamental to the synthesis of silicone polymers and polyhedral oligomeric silsesquioxanes (POSS). Silylation of silicate materials can yield incompletely silylated silicate derivatives, which can be further functionalized. echemi.com For example, further silylation of a monosilanol compound can yield corresponding silylated products. echemi.com The trimethylsilyl groups are generally more stable to hydrolysis under neutral conditions than the ethoxy groups but can be cleaved under acidic or basic conditions. This reactivity allows for the incorporation of the (CH₃)₃SiO- unit into other molecules, a common strategy in organic and organometallic synthesis.

Development of Coatings and Thin Films

The deposition of thin films is a cornerstone of modern technology, enabling the fabrication of advanced coatings with tailored optical, electronic, and mechanical properties. The choice of precursor is critical to the success of deposition techniques like CVD and ALD.

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For a compound to be an effective CVD precursor, it must have sufficient volatility to be transported into the CVD reactor and thermal stability to avoid premature decomposition in the gas phase.

While specific studies detailing the use of this compound in CVD are scarce, its molecular structure suggests potential. Its molecular weight is comparable to other liquid silicon precursors. Related single-source precursors are noted for being non-toxic, non-combustible, highly volatile, and stable under normal storage conditions. nih.gov In plasma-enhanced CVD (PECVD), precursors can be fragmented by plasma even at low power, which may simplify the deposition process by lowering the required substrate temperature. nih.gov For example, other bis(trimethylsilyl) compounds like bis(trimethylsilyl)ethylamine have been successfully used as precursors for silicon carbonitride (SiCxNy) films via PECVD. researchgate.net

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. ALD offers exceptional control over film thickness and conformality, which is essential for fabricating complex, high-aspect-ratio nanostructures. The process involves alternating pulses of different precursors, separated by purging steps.

The use of this compound as an ALD precursor for silicate films has not been widely reported. However, related compounds have been employed in ALD processes. For instance, lithium bis(trimethylsilyl)amide has been used with ozone to deposit lithium silicate thin films. oup.com In ALD, bulky ligands like bis(trimethylsilyl)amide are often used to ensure the volatility and stability of the precursor compound. The reactivity of N-Si bonds in some amide precursors can sometimes lead to the formation of metal silicate thin films when pure metal oxides are desired. A successful ALD process using a molecule like this compound would require a co-reactant (e.g., water, ozone) that selectively reacts with one type of ligand (e.g., the ethoxy or trimethylsilyl group) in a self-limiting fashion during its pulse.

Table 2: Comparison of Deposition Techniques

Feature Chemical Vapor Deposition (CVD) Atomic Layer Deposition (ALD)
Precursor Delivery Simultaneous Sequential and pulsed
Growth Mechanism Continuous surface reaction/decomposition Self-limiting surface reactions
Thickness Control Good (dependent on time, temp, pressure) Excellent (atomic level, cycle-dependent)
Conformality Variable, can be challenging for high aspect ratios Excellent, highly conformal

| Deposition Rate | Generally higher | Generally lower |

Ceramics and Glass Production via Sol-Gel Processing

Sol-gel processing is a versatile wet-chemical technique used for the fabrication of ceramic and glass materials at relatively low temperatures compared to traditional melting methods. The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The foundational reactions are hydrolysis and condensation of molecular precursors, typically metal alkoxides.

The most common silicon precursor for sol-gel synthesis of silica (B1680970) glass is tetraethoxysilane (TEOS). The process begins with the hydrolysis of the alkoxide groups (Si-OR) to form silanol groups (Si-OH), followed by condensation of these silanol groups to form siloxane (Si-O-Si) bridges, resulting in a three-dimensional oxide network.

This compound could potentially be integrated into a sol-gel process. Its ethoxy groups are susceptible to hydrolysis, similar to TEOS. The hydrolysis of these groups would generate silanol functionalities capable of participating in the condensation and polymerization that forms the gel network. The trimethylsilyl groups are more resistant to hydrolysis and might remain as network-terminating groups, which could be used to control the final structure and porosity of the gel. The presence of these bulky, non-reactive groups could lead to the formation of hybrid organic-inorganic materials with modified properties, such as increased hydrophobicity or lower dielectric constants. However, there is a lack of specific research literature confirming the application of this compound in sol-gel processing for ceramics and glass.

Integration in Hybrid Organic-Inorganic Materials

This compound serves as a valuable precursor in the synthesis of hybrid organic-inorganic materials, which are known for combining the advantageous properties of both organic polymers (e.g., flexibility and processability) and inorganic components (e.g., thermal stability and mechanical strength). The integration of this compound into hybrid materials is often achieved through sol-gel processes.

In a typical sol-gel synthesis, silicon-based precursors undergo hydrolysis and condensation reactions to form a network. The presence of both ethoxy and trimethylsilyl groups in this compound allows for controlled reactivity. The ethoxy groups can be hydrolyzed to form reactive silanol (Si-OH) groups, which then condense to form a stable siloxane (Si-O-Si) backbone, contributing to the inorganic framework of the hybrid material.

The trimethylsilyl groups, being less susceptible to hydrolysis, can modify the final properties of the material. They can introduce hydrophobicity and improve the compatibility between the inorganic silica network and organic polymeric components. This dual functionality makes this compound a useful cross-linking agent and a surface modifier in the synthesis of these advanced materials.

The general scheme for the integration of silica-based precursors into hybrid materials can be summarized in the following table:

Step Process Description
1HydrolysisThe alkoxy groups of the silicon precursor react with water to form silanol groups (Si-OH) and alcohol as a byproduct.
2CondensationThe silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol. This leads to the formation of a sol, which is a colloidal suspension of solid particles in a liquid.
3GelationAs the condensation reactions continue, the sol particles link together to form a continuous three-dimensional network, resulting in a gel.
4Aging and DryingThe gel is aged to strengthen the network and then dried to remove the solvent, yielding the final hybrid material.

Catalytic Applications and Reagent Development

The utility of this compound extends to the realm of catalysis and organic synthesis, where organosilicon compounds play a significant role.

This compound belongs to the class of silyl (B83357) esters. Silyl esters are recognized as valuable reactive intermediates in a variety of organic transformations. While direct catalytic applications of this compound are not extensively documented, its structural motifs are relevant to reactions where silyl esters are formed in situ.

Silyl esters can be used to activate carboxylic acids for various transformations, including amidation and esterification. The silicon-oxygen bond in a silyl ester is susceptible to nucleophilic attack, making the carbonyl group more electrophilic and facilitating reactions with amines or alcohols.

A general representation of the activation of a carboxylic acid via a silyl ester intermediate is shown below:

Reactant 1 Reactant 2 Intermediate Product
Carboxylic Acid (R-COOH)Silylating AgentSilyl Ester (R-COOSiR'3)Amide (R-CONR''2) or Ester (R-COOR'')

The trimethylsilyl group in this compound is a common functionality in silylating agents used for this purpose.

Organosilicon compounds can also serve as precursors for the synthesis of supported metal catalysts. The silicon-containing part of the molecule can be used to generate a silica (SiO2) support with a high surface area. Metal nanoparticles can then be deposited on this support. While there is no specific literature detailing the use of this compound for this purpose, its chemical nature makes it a plausible candidate for such applications.

The general steps for creating a supported metal catalyst from an organosilicon precursor are:

Hydrolysis and Condensation: The organosilicon precursor is hydrolyzed and condensed to form a silica gel.

Impregnation: The silica gel is impregnated with a solution containing a salt of the desired metal.

Calcination and Reduction: The impregnated gel is heated to high temperatures (calcination) to decompose the metal salt and form metal oxide particles. This is often followed by a reduction step to convert the metal oxide to the active metal catalyst.

Corrosion Inhibition Studies

Organosilicon compounds have been investigated as effective corrosion inhibitors for various metals and alloys. They can form a protective, hydrophobic barrier on the metal surface, which prevents contact with corrosive agents.

The mechanism of corrosion inhibition by organosilanes typically involves the following steps:

Hydrolysis: The alkoxy groups of the organosilane hydrolyze in the presence of water to form silanol groups.

Condensation: The silanol groups can condense with each other to form a cross-linked polysiloxane film.

Adsorption and Bonding: The silanol groups can also form covalent bonds with the hydroxyl groups present on the metal surface (M-OH), leading to strong adhesion of the protective film.

This protective film acts as a physical barrier, and its hydrophobic nature repels water, a key component in the corrosion process.

While specific studies on the corrosion inhibition performance of this compound are not widely published, the general principles of corrosion protection by organosilanes suggest its potential in this application. The presence of ethoxy groups would allow for the necessary hydrolysis and bonding to the metal surface, while the trimethylsilyl groups would contribute to the hydrophobicity of the protective layer.

Below is a hypothetical data table illustrating the kind of results that would be expected from electrochemical impedance spectroscopy (EIS) studies evaluating the performance of such a coating on steel in a corrosive environment (e.g., 3.5% NaCl solution).

Coating System Exposure Time (hours) Coating Resistance (Rcoat) (Ω·cm²) Charge Transfer Resistance (Rct) (Ω·cm²) Inhibition Efficiency (%)
Uncoated Steel0-1.5 x 10³-
Uncoated Steel24-8.0 x 10²-
Coated with this compound05.0 x 10⁶2.0 x 10⁸99.9
Coated with this compound241.2 x 10⁶9.5 x 10⁷99.9

This table is illustrative and not based on reported experimental data for this compound.

Broader Context in Organosilicon Chemistry

Role of Silyl (B83357) Ethers as Protecting Groups

Silyl ethers are a class of chemical compounds featuring a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴. wikipedia.org They are one of the most widely used protecting groups for alcohols in multi-step organic synthesis. fiveable.meresearchgate.net The primary function of a silyl ether is to mask the reactive hydroxyl group (-OH) of an alcohol, preventing it from undergoing unwanted reactions while chemical transformations are performed on other parts of the molecule. fiveable.melibretexts.org The O-Si bond is significantly less reactive to strong bases compared to the O-H bond of the parent alcohol, and the often bulky silicon-containing group can sterically hinder access to the oxygen atom's lone pairs. researchgate.net

The popularity of silyl ethers is due to their ease of installation and removal under mild and highly selective conditions. wikipedia.orglibretexts.org Formation typically involves reacting the alcohol with a silyl chloride (e.g., trimethylsilyl (B98337) chloride) in the presence of an amine base like imidazole (B134444) or triethylamine. wikipedia.orgfiveable.me Deprotection is often achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which exploits the exceptionally strong Si-F bond to cleave the Si-O bond. fiveable.memasterorganicchemistry.com

The specific silyl group used can be tailored to adjust its stability, allowing for selective protection and deprotection strategies. thermofisher.com The stability of the silyl ether is influenced by steric hindrance around the silicon atom and the pH of the medium. thermofisher.com By choosing from a variety of silylating agents, chemists can achieve a high degree of control in complex syntheses. wikipedia.orgthermofisher.com

Protecting GroupAbbreviationCommon Silylating ReagentRelative Stability to Acid Hydrolysis
Trimethylsilyl TMSTrimethylsilyl chlorideLeast Stable
Triethylsilyl TESTriethylsilyl chlorideMore stable than TMS
tert-Butyldimethylsilyl TBS / TBDMStert-Butyldimethylsilyl chlorideMore stable than TES
Triisopropylsilyl TIPSTriisopropylsilyl chlorideMore stable than TBDPS
tert-Butyldiphenylsilyl TBDPStert-Butyldiphenylsilyl chlorideMost Stable

This table presents common silyl ether protecting groups and their relative stability under acidic conditions, which generally increases with steric bulk. wikipedia.orgthermofisher.com

Comparison with Other Organosilicon Compounds

While silyl ethers are primarily used for protection, other classes of organosilicon compounds serve diverse functions as reagents, intermediates, and ligands.

Silylboronic esters and silylboranes are compounds that contain a direct silicon-boron (Si-B) bond. acs.org These compounds have emerged as highly valuable building blocks in asymmetric synthesis and medicinal chemistry. organic-chemistry.org Their synthesis was historically challenging, but newer methods, such as the reaction of alkoxyboranes with silyllithiums, have made them more accessible. acs.org

The utility of these reagents is demonstrated in silaborative carbon-carbon bond-forming reactions, where unsaturated molecules successively insert into the Si-B bond. acs.org More recently, silylboronic esters have been used as precursors to generate silyl radicals under photoirradiation, offering a novel strategy for creating Si-X bonds. acs.org This reactivity contrasts with the role of silyl ethers, as silylboranes are used to construct new bonds and introduce both silicon and boron moieties into a molecule, often with high stereocontrol. nih.govscispace.com

Tris(trimethylsilyl)silane, often abbreviated as (TMS)₃SiH or TTMSS, is a versatile radical-based reagent in organic chemistry. nih.govdntb.gov.ua It serves as an excellent alternative to traditional tin-based reagents like tri-n-butyltin hydride for free radical reductions. thermofisher.com (TMS)₃SiH allows reactions to be carried out under mild conditions, producing high yields with remarkable chemo-, regio-, and stereoselectivity. nih.govnih.gov

Its applications include the reduction of various functional groups and the mediation of consecutive radical reactions, such as hydrosilylation of alkenes and alkynes. nih.govlookchem.com The initially generated silyl radical adds to a carbon-carbon multiple bond, and the resulting radical adduct abstracts a hydrogen atom from another (TMS)₃SiH molecule to propagate the radical chain. nih.gov The use of (TMS)₃SiH has expanded significantly over the past three decades, finding applications in the synthesis of complex molecules, natural products, and polymers. acs.org

Metal bis(trimethylsilyl)amides are coordination complexes containing a metal cation and anionic bis(trimethylsilyl)amide [N(SiMe₃)₂]⁻ ligands. wikipedia.orgencyclopedia.pub A key feature of this ligand is its significant steric bulk, which influences the coordination number and geometry of the resulting metal complex. wikipedia.org These complexes are often lipophilic and soluble in nonpolar organic solvents, unlike many simple metal halides. wikipedia.orgencyclopedia.pub

They are widely used as precursors for synthesizing other organometallic compounds and as strong, sterically hindered bases in organic chemistry. encyclopedia.pub Transition metal bis(trimethylsilyl)amides are typically prepared by reacting a metal halide with an alkali metal bis(trimethylsilyl)amide. wikipedia.orgencyclopedia.pub The steric crowding in these complexes was initially thought to prevent the formation of Lewis base adducts, but subsequent research has shown that complexes with nitrile or isocyanide ligands can be formed with early transition metals like titanium and vanadium. escholarship.org These compounds are crucial in coordination and organometallic chemistry, providing access to low-coordinate metal centers with unique reactivity. researchgate.netrsc.org

Bis(trimethylsilyl)ketones are compounds that feature a carbonyl group flanked by two trimethylsilyl groups. These molecules have been synthesized via methods such as the hydrolysis of α-chloro ethers on silica (B1680970) gel. researchgate.netrsc.org Their reactivity is a subject of interest in organosilicon chemistry. Reactions with various organometallic reagents, including organolithium and organomagnesium compounds, can lead to addition products at the carbonyl carbon. researchgate.net The presence of the two bulky silyl groups significantly influences the ketone's steric environment and electronic properties, making it a unique substrate for nucleophilic attack. researchgate.netrsc.org

Organosilicon phosphonate (B1237965) compounds are a class of molecules that incorporate both a silicon atom and a phosphonate group [-P(O)(OR)₂]. The synthesis and application of these hybrid compounds are of growing interest due to the combined properties of organosilanes and organophosphonates. They can be synthesized through various routes, including the reaction of silyl-substituted reagents with phosphorus compounds. Their applications are diverse, ranging from materials science, where they can act as coupling agents or flame retardants, to synthetic chemistry, where they serve as versatile intermediates. The presence of both silicon and phosphorus moieties allows for a wide range of chemical modifications and functionalizations.

Silicon in Synthetic Organic Chemistry

The role of silicon in synthetic organic chemistry is multifaceted and has become integral to the construction of complex organic molecules. numberanalytics.com The utility of silicon-containing reagents stems from the unique properties of the silicon atom, including its ability to form stable bonds with elements like carbon and, notably, oxygen. numberanalytics.com This has led to the development of a diverse toolkit for organic chemists. numberanalytics.comoxfordsciencetrove.com

One of the most widespread applications of silicon in organic synthesis is its use in protecting groups for functional groups, particularly alcohols. rsc.orgthermofisher.com Silyl ethers, formed by reacting an alcohol with a silyl halide, are stable under a variety of reaction conditions but can be selectively removed when needed. rsc.org The stability of these protecting groups can be finely adjusted by altering the steric and electronic nature of the substituents on the silicon atom, allowing for precise control in multi-step syntheses. thermofisher.com The trimethylsilyl (TMS) group is one of the most fundamental silyl protecting groups. rsc.org

Silicon-mediated reactions have also enabled key carbon-carbon bond formations and other transformations. numberanalytics.com Notable examples include:

Peterson Olefination: An alternative to the Wittig reaction for synthesizing alkenes with high stereoselectivity. numberanalytics.com

Hosomi-Sakurai Reaction: A Lewis acid-catalyzed reaction of allylsilanes with electrophiles to form carbon-carbon bonds. numberanalytics.com

Brook Rearrangement: The migration of a silicon group from a carbon atom to an oxygen atom. numberanalytics.com

A central theme in the application of silicon is its role as a "ferryman," where it facilitates a specific chemical transformation but is not present in the final organic product. pageplace.de The advantages of using silicon-based reagents often include high selectivity (chemo-, regio-, and stereoselectivity) and the ability to conduct reactions under mild conditions, which improves efficiency and minimizes side reactions. numberanalytics.com Furthermore, organosilanes serve as reducing agents, offering a safer alternative to traditional reagents like lithium aluminum hydride. thermofisher.com Silylation is also a common technique to increase the volatility and thermal stability of compounds for analysis by gas chromatography. thermofisher.com

Future Directions in Organosilicon Silicate (B1173343) Research

The field of organosilicon chemistry is poised for continued growth, driven by the demand for advanced materials with novel properties and more sustainable chemical processes. sbfchem.com Future research is expected to focus on several key areas, expanding the applications of these versatile compounds. longdom.org

A significant thrust of future research will be the development of new silicon-based materials. longdom.org This includes creating advanced siloxane-based compounds for applications in electronics and catalysis, as well as exploring silicon nanotubes and materials with unique optoelectronic properties for use in photoluminescence and electroluminescence. longdom.org The synthesis of hybrid organic-inorganic polymers and dendrimers is another promising avenue for creating novel catalysts and high-performance coatings. longdom.org

In the realm of sustainable chemistry, a major long-term goal is to develop more efficient and environmentally friendly manufacturing processes for organosilicon compounds. sbfchem.com The current industrial "direct process" relies on elemental silicon, the production of which is energy-intensive. sbfchem.com A revolutionary approach would involve developing methods to synthesize organosilanes directly from abundant natural silicates, which would significantly reduce the environmental footprint of production. sbfchem.com

Furthermore, the intersection of organosilicon chemistry and biology is a rapidly emerging field. longdom.org Research into biologically active organosilicon compounds for pharmaceutical applications is expanding. rsc.org Additionally, exploring the use of enzymes for the formation of silicon-carbon bonds represents a green and highly selective synthetic strategy that could open up new possibilities for creating complex silicon-containing molecules. longdom.org The continuous innovation in organosilicon research is expected to contribute significantly to technological advancement and sustainable development. sbfchem.com

Conclusion

Summary of Key Research Findings

Research on bis(trimethylsilyl) diethyl silicate (B1173343) and related organosilicon compounds has yielded significant insights into their synthesis, properties, and applications. The compound is a versatile silylating agent and a precursor for various organosilicon materials. lookchem.com Key findings highlight its role in modifying surface properties, such as increasing hydrophobicity in silica-based materials, which is crucial for applications in catalysis and advanced materials like aerogels. researchgate.netresearchgate.net Studies have demonstrated that silylation can enhance the performance of catalysts by altering their surface environment. researchgate.net Furthermore, the use of trimethylsilyl (B98337) compounds as additives in solid-state batteries points to their potential in improving electrochemical stability and performance. nih.gov

Unresolved Challenges and Emerging Research Avenues

Despite the progress, challenges remain. The precise control over the degree and uniformity of silylation on complex surfaces continues to be an area of active research. For catalytic applications, understanding the dynamic behavior of silylated surfaces under reaction conditions is crucial for designing more robust and efficient catalysts.

Emerging research is directed towards the development of novel nanostructured silicates with high surface areas and tunable pore sizes. numberanalytics.com The functionalization of these materials with organosilicon compounds like bis(trimethylsilyl) diethyl silicate could lead to next-generation materials for energy storage, environmental remediation, and advanced electronics. numberanalytics.com An interdisciplinary approach combining materials science, chemistry, and engineering will be vital to unlock the full potential of these materials. numberanalytics.com

Prospective Impact on Advanced Chemical Sciences and Materials Technology

The future impact of research into this compound and related compounds is expected to be substantial. In advanced chemical sciences, a deeper understanding of silylation mechanisms will enable the rational design of catalysts with tailored activities and selectivities. In materials technology, the ability to precisely engineer the surface properties of materials will pave the way for innovations in various fields. Potential breakthroughs include more efficient energy storage and conversion devices, improved materials for pollution control, and the development of novel electronic components. numberanalytics.com The continued exploration of organosilicate chemistry will undoubtedly contribute to significant technological advancements.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing bis(trimethylsilyl) diethyl silicate with high purity, and how can researchers optimize reaction conditions?

  • Methodological Answer: Synthesis requires precise control of stoichiometry, solvent selection (e.g., anhydrous toluene), and temperature (typically 60–80°C). Side reactions, such as hydrolysis of trimethylsilyl groups, must be minimized using inert atmospheres (argon/nitrogen). Characterization via FT-IR and NMR (¹H, ²⁹Si) is essential to confirm silylation efficiency. For optimization, employ factorial design to test variables like catalyst concentration (e.g., triethylamine) and reaction time .

Q. How should researchers characterize the thermal stability of this compound, and what analytical techniques are most reliable?

  • Methodological Answer: Use thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min in nitrogen) to assess decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions. Cross-validate with evolved gas analysis (EGA-MS) to detect volatile byproducts like trimethylsilanol. Compare results with structurally analogous silylates (e.g., silica dimethyl silylate, CAS 68611-44-9) to contextualize stability trends .

Q. What are the challenges in achieving reproducible surface modification using this compound, and how can experimental protocols be standardized?

  • Methodological Answer: Reproducibility issues arise from substrate pretreatment (e.g., hydroxyl group density on silica) and ambient moisture. Standardize protocols by pre-drying substrates (120°C under vacuum) and using silane coupling agents. Quantify surface coverage via XPS or contact angle measurements. Include control experiments with unmodified substrates to isolate effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in hybrid material synthesis?

  • Methodological Answer: Contradictions often stem from varying impurity levels (e.g., residual chloride) or solvent polarity effects. Conduct systematic purity assays (e.g., ICP-MS for trace metals) and replicate studies in multiple solvents (e.g., hexane vs. THF). Use multivariate analysis to identify dominant variables .

Q. What mechanistic insights can computational modeling provide into the reactivity of this compound with inorganic oxides?

  • Methodological Answer: Density functional theory (DFT) can model silylation pathways, including activation energies for Si-O bond formation. Compare calculated vibrational spectra (e.g., Si-O-Si stretching modes) with experimental FT-IR data. Validate using isotopic labeling (e.g., ¹⁸O tracing) to track oxygen exchange .

Q. How do interfacial interactions between this compound and polymeric matrices influence composite material performance, and how can these be experimentally probed?

  • Methodological Answer: Use dynamic mechanical analysis (DMA) to assess interfacial adhesion via storage/loss modulus. Pair with TEM/EDS to map silicate distribution. For molecular-level insights, apply solid-state NMR (e.g., ²⁹Si CP/MAS) to study crosslinking density. Contrast with non-silylated analogs to isolate interfacial effects .

Methodological Framework for Addressing Research Gaps

  • Data Contradiction Analysis: Triangulate results across techniques (e.g., TGA + EGA-MS) and replicate under controlled conditions .
  • Theoretical Linkage: Anchor hypotheses to silylation chemistry frameworks, such as Hard-Soft Acid-Base (HSAB) theory for reactivity predictions .
  • Advanced Instrumentation: Leverage synchrotron-based XAS (X-ray absorption spectroscopy) to study local silicon coordination environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Bis(trimethylsilyl) diethyl silicate
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Bis(trimethylsilyl) diethyl silicate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.